molecular formula C12H9F2N3O4 B12226302 Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12226302
M. Wt: 297.21 g/mol
InChI Key: XNERHFCDEASLKY-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate ( 1975119-15-3) is a high-purity chemical intermediate designed for research and development purposes . This compound features a core pyrazole structure, a heterocycle recognized for its significant pharmacological potential and prevalence in agrochemical discovery . Its molecular formula is C12H8F3N3O4, with a molecular weight of 315.20 g/mol . The specific substitution pattern on the pyrazole ring, including the difluoromethyl group, is a key structural motif found in advanced fungicidal agents. In particular, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives are established as critical scaffolds in commercial succinate dehydrogenase inhibitor (SDHI) fungicides, which target mitochondrial function in fungal pathogens . As a building block bearing this privileged structure, our product is intended for use in synthetic chemistry programs, including the exploration of new active molecules in agrochemistry and investigations into structure-activity relationships . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C12H9F2N3O4

Molecular Weight

297.21 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-(2-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H9F2N3O4/c1-21-12(18)7-6-16(15-10(7)11(13)14)8-4-2-3-5-9(8)17(19)20/h2-6,11H,1H3

InChI Key

XNERHFCDEASLKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Intermediate Synthesis via Substitution and Hydrolysis

The initial step involves the reaction of 2,2-difluoroacetyl halide with an α,β-unsaturated ester. For the target compound, ethyl 3-(dimethylamino)acrylate is substituted with a nitro-functionalized acrylate derivative to introduce the 2-nitrophenyl moiety. The reaction proceeds under low-temperature conditions (-30°C to 0°C) in solvents such as tetrahydrofuran or dichloromethane, with triethylamine as an acid-binding agent. Alkaline hydrolysis with sodium hydroxide yields the α-difluoroacetyl intermediate carboxylic acid, critical for subsequent cyclization.

Key Parameters:

  • Molar ratio of 2,2-difluoroacetyl halide to acrylate ester: 1:0.95–0.98.
  • Hydrolysis temperature: 40–80°C.

Cyclocondensation with 2-Nitrophenylhydrazine

The α-difluoroacetyl intermediate undergoes cyclization with 2-nitrophenylhydrazine to form the pyrazole ring. This step replaces methyl hydrazine (used in the patent’s example) with a nitro-substituted hydrazine derivative. Catalytic quantities of sodium iodide (0.2–1.0 eq) enhance reaction efficiency, while maintaining temperatures between -30°C and 120°C ensures controlled cyclization.

Challenges and Solutions:

  • Regioselectivity: The nitro group’s electron-withdrawing nature may favor 1,3-dipolar cycloaddition at the C4 position, reducing isomer formation.
  • Byproduct Mitigation: Distillation under reduced pressure (50–70 mm H₂O) removes volatile byproducts like dimethylamine, improving crude product purity.

Esterification and Purification

Methyl Ester Formation

The carboxylic acid intermediate is esterified using methanol under acidic or basic conditions. Patent data suggest refluxing with thionyl chloride (SOCl₂) in methanol achieves near-quantitative esterification.

Reaction Conditions:

  • Solvent: Methanol (excess as reagent and solvent).
  • Catalyst: Concentrated sulfuric acid (0.1 eq).
  • Yield: >95% (theoretical, assuming ideal conditions).

Recrystallization Optimization

Crude product purity is enhanced via recrystallization from ethanol-water mixtures (35–65% alcohol). For the target compound, a 40% ethanol solution at 0–5°C achieves 99.6% purity, as demonstrated in analogous syntheses.

Data Table 1: Recrystallization Efficiency

Solvent System Purity (%) Yield (%)
40% Ethanol 99.6 75.8
35% Methanol 99.6 77.1
50% Isopropanol 99.5 74.2

Isomer Control and Analytical Validation

Regiochemical Outcomes

The patent highlights isomer ratios (3- vs. 5-substituted pyrazoles) as a critical quality metric. Using sodium iodide as a catalyst and low-temperature condensation (-30°C) suppresses 5-isomer formation to ≤5%.

Mechanistic Insight:
The iodide ion stabilizes transition states during cyclization, favoring nucleophilic attack at the C3 position of the pyrazole ring.

Chromatographic and Spectroscopic Analysis

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) confirms isomer ratios and purity. Nuclear magnetic resonance (¹H/¹⁹F NMR) validates substituent positions, with characteristic shifts for the difluoromethyl (-CF₂H, δ -110 ppm) and nitro groups (δ 8.2–8.5 ppm aromatic protons).

Scalability and Industrial Feasibility

Batch Process Optimization

Large-scale synthesis (1.25 mol batches) achieves 75–78% overall yield, demonstrating scalability. Key considerations include:

  • Solvent Recovery: Distillation reclaims >90% of dichloromethane and ethanol.
  • Catalyst Reuse: Sodium iodide is recoverable via aqueous extraction, reducing costs.

Comparative Analysis with Analogous Compounds

The structurally related compound methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate (PubChem CID 125461576) shares similar synthetic challenges. Fluorine substitution at the para position of the phenyl ring introduces steric and electronic effects, requiring adjusted stoichiometry and higher reaction temperatures (50–120°C vs. 40–80°C for the target compound).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Key Observations:

  • Fluorination: Difluoromethyl (CF2H) and trifluoromethyl (CF3) groups improve metabolic stability and hydrophobicity, but CF3 may reduce solubility . Ester Variations: Methyl vs. ethyl esters influence hydrolysis rates and bioavailability. Ethyl esters generally exhibit slower degradation .
  • Structural Similarity :

    • The trifluoromethyl analog [CAS 61859-96-9] shows the highest similarity (0.97) to the target compound, suggesting comparable electronic profiles .
    • The 2-fluoro-4-nitrophenyl analog [CAS 1975119-15-3] demonstrates how halogen placement affects steric and electronic properties .

Crystallographic and Computational Analysis:

  • Tools like SHELXL and Mercury CSD enable precise refinement and visualization of pyrazole derivatives, aiding in the comparison of molecular conformations and crystal packing .
  • Computational studies could predict how nitro and fluorine substituents influence intermolecular interactions in solid-state structures .

Biological Activity

Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a novel compound that has garnered attention for its significant biological activity, particularly as an antifungal agent. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with several functional groups:

  • Difluoromethyl group
  • 2-Nitrophenyl group
  • Ester functional group

These structural features contribute to its unique chemical properties and biological activities, particularly in agricultural applications as a fungicide.

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts energy metabolism in fungal cells, leading to cell death. Such a mechanism is similar to other compounds within its class, which have demonstrated efficacy against various phytopathogenic fungi.

Antifungal Activity

This compound exhibits potent antifungal activity against a range of plant pathogens. The compound's ability to inhibit key metabolic pathways in fungi makes it effective in agricultural settings. Research indicates that it can be particularly effective against fungi that pose significant threats to crop yields.

Structure-Activity Relationship (SAR)

Molecular docking studies have been conducted to understand better the interactions between this compound and its biological targets. These studies indicate that specific interactions with amino acid residues in SDH enhance binding affinity and inhibitory potency. Furthermore, structure-activity relationship analyses highlight crucial structural features that optimize antifungal properties .

Comparative Analysis with Related Compounds

The following table compares this compound with other pyrazole derivatives:

Compound NameUnique Features
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidLacks nitro substitution; primarily used as an intermediate in fungicide synthesis.
IsopyrazamKnown for broad-spectrum antifungal activity; lacks difluoromethyl group.
FluxapyroxadExhibits high efficacy against specific fungal pathogens; different substituent pattern.
BenzovindiflupyrCombines multiple functional groups for enhanced activity; distinct mechanism of action.

This compound stands out due to its specific combination of substituents that influence both its biological activity and chemical reactivity, making it a valuable candidate for further research and development in agricultural applications .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

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